2-(2-Bromo-5-fluorobenzyl)pyrrolidine

Lipophilicity Physicochemical Properties Drug-likeness

Limited access to chiral 2-benzylpyrrolidine building blocks with orthogonal handles slows CNS SAR. 2-(2-Bromo-5-fluorobenzyl)pyrrolidine (CAS 1342592-01-1) provides an ortho-Br for cross-coupling, 5-F for metabolic stability, and a chiral α-carbon for enantiomer resolution. • LogP 2.88-3.20, TPSA 12.03 Ų-optimal CNS drug-like profile • Pd-catalyzed biaryl library synthesis via Suzuki/Buchwald-Hartwig • ≥98% purity, global shipping.

Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
Cat. No. B13633666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-5-fluorobenzyl)pyrrolidine
Molecular FormulaC11H13BrFN
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=C(C=CC(=C2)F)Br
InChIInChI=1S/C11H13BrFN/c12-11-4-3-9(13)6-8(11)7-10-2-1-5-14-10/h3-4,6,10,14H,1-2,5,7H2
InChIKeyUXSTWBCBNTYHBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-5-fluorobenzyl)pyrrolidine (CAS 1342592-01-1): A 2-Substituted Pyrrolidine Building Block for Medicinal Chemistry


2-(2-Bromo-5-fluorobenzyl)pyrrolidine (CAS 1342592-01-1, MW 258.13 g/mol) is a halogenated 2-benzylpyrrolidine derivative bearing bromine at the 2-position and fluorine at the 5-position of the benzyl ring . The compound features a pyrrolidine ring linked via a methylene bridge to the 2-bromo-5-fluorophenyl moiety, creating a chiral center at the pyrrolidine 2-position [1]. It is supplied commercially at ≥98% purity and serves primarily as a synthetic intermediate in pharmaceutical research, where the aryl bromide enables versatile cross-coupling chemistry (Suzuki, Buchwald-Hartwig) and the fluorine atom modulates electronic properties and metabolic stability of downstream derivatives [2]. Structurally, it belongs to the class of 2-(nuclearly-substituted)benzylpyrrolidines, which have been disclosed as pharmacologically active scaffolds with CNS, cardiovascular, and analgesic effects [3].

Why Generic Substitution Fails: Regioisomeric and Substitution-Pattern Differentiation of 2-(2-Bromo-5-fluorobenzyl)pyrrolidine


2-(2-Bromo-5-fluorobenzyl)pyrrolidine cannot be interchanged with its closest structural analogs without altering key physicochemical and reactivity profiles. The compound differs fundamentally from its 1-substituted regioisomer (1-(2-bromo-5-fluorobenzyl)pyrrolidine, CAS 1704065-17-7) in the position of pyrrolidine attachment: the 2-substituted variant introduces a chiral center at the pyrrolidine α-carbon (one asymmetric atom ), whereas the 1-substituted analog attaches the heterocycle via its nitrogen, eliminating this stereochemical handle [1]. Among halogenated benzylpyrrolidines with identical molecular formula (C₁₁H₁₃BrFN, MW 258.13), the specific 2-bromo-5-fluoro substitution pattern imparts distinct electronic and steric properties compared to regioisomeric halobenzyl arrangements (e.g., 2-bromo-4-fluoro, 4-bromo-2-fluoro, or 4-bromo-3-fluoro ). The biological activity of 2-benzylpyrrolidines is known to be sensitive to both the nature and position of nuclear substituents on the benzyl ring [2]; consequently, even among isomers sharing identical atomic composition, differences in substitution pattern can lead to divergent target engagement, metabolic stability, and synthetic utility [3].

Quantitative Evidence Guide: 2-(2-Bromo-5-fluorobenzyl)pyrrolidine vs. Closest Analogs


Lipophilicity (LogP) Comparison: 2-(2-Bromo-5-fluorobenzyl)pyrrolidine vs. 1-Substituted Regioisomer (CAS 1704065-17-7)

The 2-substituted pyrrolidine regioisomer exhibits higher calculated lipophilicity compared to its 1-substituted analog bearing identical 2-bromo-5-fluorobenzyl substitution. 2-(2-Bromo-5-fluorobenzyl)pyrrolidine has a computed LogP of 2.88 (ChemScene) to 3.20 (Fluorochem) , while the 1-substituted regioisomer 1-(2-bromo-5-fluorobenzyl)pyrrolidine (CAS 1704065-17-7) yields a cLogP value of 1.18 . The approximately 1.7–2.0 log unit difference corresponds to a roughly 50- to 100-fold difference in octanol-water partition coefficient, indicating substantially higher lipophilicity for the 2-substituted variant.

Lipophilicity Physicochemical Properties Drug-likeness ADME

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile vs. 1-Substituted Regioisomer

The 2-substituted pyrrolidine scaffold provides a distinct hydrogen-bonding and polarity profile. 2-(2-Bromo-5-fluorobenzyl)pyrrolidine has a TPSA of 12.03 Ų, with one H-bond donor and one H-bond acceptor . In contrast, the 1-substituted regioisomer 1-(2-bromo-5-fluorobenzyl)pyrrolidine presents a polar surface area of approximately 20.2 Ų with one H-bond donor and two H-bond acceptors . The lower TPSA of the 2-substituted compound (ΔTPSA ≈ -8.2 Ų) indicates reduced polarity, which, combined with its higher LogP, suggests superior passive membrane permeability and potentially enhanced blood-brain barrier penetration.

Polar Surface Area Permeability Oral Bioavailability BBB Penetration

Chiral Center Availability: Enantiomeric Resolution Potential vs. Achiral 1-Substituted Analogs

2-(2-Bromo-5-fluorobenzyl)pyrrolidine possesses one asymmetric carbon at the pyrrolidine 2-position , enabling access to enantiomerically enriched or resolved forms. This contrasts with the achiral 1-substituted regioisomer 1-(2-bromo-5-fluorobenzyl)pyrrolidine (CAS 1704065-17-7), where the pyrrolidine nitrogen is the point of attachment and no stereocenter exists [1]. The closely related chiral analog (R)-2-(2-bromo-5-fluorophenyl)pyrrolidine hydrochloride (CAS 1391514-45-6), differing only by the absence of the methylene linker, is commercially available in enantiopure form for use in asymmetric synthesis and chirality-dependent SAR studies [2].

Chirality Stereochemistry Enantiomeric Resolution Asymmetric Synthesis

Synthetic Versatility: Aryl Bromide Cross-Coupling Handle vs. Non-Brominated or Differently Halogenated Analogs

The 2-bromo substituent on the benzyl ring provides a robust handle for palladium-catalyzed cross-coupling reactions, enabling modular derivatization into diverse biaryl or aminoaryl products. The target compound 2-(2-bromo-5-fluorobenzyl)pyrrolidine bears bromine ortho to the methylene linker and fluorine para to bromine . This contrasts with the 2-(4-bromo-2-fluorobenzyl) regioisomeric arrangement where bromine is para to the linker, and with non-brominated 2-benzylpyrrolidine (no halogen handle for cross-coupling). The ortho-bromine arrangement in the target compound may offer different steric and electronic reactivity profiles in cross-coupling compared to para-bromo isomers [1]. Additionally, the 5-fluoro substituent can serve as a metabolic blocking group, potentially increasing oxidative metabolic stability relative to non-fluorinated 2-benzylpyrrolidine analogs [2].

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig C-C Bond Formation Late-Stage Functionalization

Best-Fit Application Scenarios for 2-(2-Bromo-5-fluorobenzyl)pyrrolidine Based on Differentiated Evidence


CNS-Targeted Medicinal Chemistry Programs Requiring Chiral 2-Benzylpyrrolidine Scaffolds

Programs targeting CNS receptors where both stereochemistry and lipophilicity matter will benefit from this compound's combination of a chiral 2-pyrrolidine center (one asymmetric atom) and a calculated LogP of 2.88–3.20, which falls within the optimal range for CNS drug-like properties (1–4) . The low TPSA of 12.03 Ų further supports blood-brain barrier penetration potential . For SAR exploration, the racemate can be resolved into enantiomers, enabling comparison of (R)- and (S)-configurations at the pyrrolidine α-carbon—an option not available with the 1-substituted regioisomer.

Modular Library Synthesis via Ortho-Bromo Suzuki-Miyaura Diversification

The ortho-positioned aryl bromide enables palladium-catalyzed cross-coupling to generate diverse biaryl libraries for hit-to-lead optimization [1]. The ortho-bromine geometry is distinct from para-bromo regioisomers, potentially yielding different dihedral angles and binding conformations in the coupled products. The 5-fluoro substituent remains as a metabolically stable group throughout diversification, providing an advantage over non-fluorinated 2-benzylpyrrolidine in programs where oxidative defluorination is a concern [2].

Calcium-Sensing Receptor (CaSR) Antagonist and Calcilytic Program Scaffold Replacement

2-Benzylpyrrolidine derivatives have established precedent as calcium-sensing receptor antagonists (calcilytics), with SAR studies demonstrating that nuclear substitution on the benzyl ring directly impacts potency and hERG selectivity [3]. 2-(2-Bromo-5-fluorobenzyl)pyrrolidine offers a substitution pattern not previously explored in the published 2-benzylpyrrolidine calcilytic SAR, representing a potential scaffold for novel CaSR antagonist development with differentiated IP.

Building Block Procurement for CNS-Active Compound Synthesis Referenced in Patent Literature

The broader class of 2-(nuclearly-substituted)benzylpyrrolidines is disclosed in US Patent US4279918 as possessing pharmacological activity on the CNS, blood pressure, and pain sensation [4]. While the specific 2-bromo-5-fluoro substitution pattern is not explicitly exemplified in this patent, the general scaffold claim supports the use of this compound as a building block for IP-protected CNS drug discovery programs, where its halogenation pattern offers novelty relative to the exemplified 4-chloro and 4-bromo analogs.

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